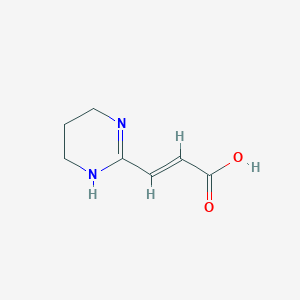
Magnesium hexafluoro-2,4-pentanedionate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium hexafluoro-2,4-pentanedionate dihydrate, also known as this compound, is a useful research compound. Its molecular formula is C10H6F12MgO6 and its molecular weight is 474.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Advanced Materials and Coatings
Research has indicated magnesium and its alloys' potential in various applications, including advanced materials for the aerospace, automotive, and biomedical fields due to their superior biocompatibility and mechanical properties. Magnesium hexafluoro-2,4-pentanedionate dihydrate, as a precursor, plays a crucial role in the synthesis and coating processes to improve the properties of magnesium alloys. For example, functionalized polymer coatings on magnesium alloys have shown significant advancements in corrosion resistance and biocompatibility, making them suitable for biomedical applications, such as biodegradable implants (Li et al., 2018).
Biodegradable Materials for Orthopedic Applications
Magnesium-based materials, including those derived from this compound, are being extensively studied for their application in orthopedics. These materials offer promising properties such as biodegradability and mechanical compatibility with bone, making them ideal for use as bone scaffolds, implants, and other orthopedic devices. Research has focused on enhancing the corrosion resistance and mechanical integrity of magnesium alloys through surface modifications and coatings to extend their application in the medical field (Zhao et al., 2017).
Environmental and Corrosion Resistance
Magnesium alloys, including those modified with this compound, are being explored for their high corrosion resistance, which is essential for their longevity and durability in various applications. Innovations in coatings and surface treatments derived from this compound have been shown to significantly improve the environmental resistance of magnesium alloys, making them more suitable for use in harsh conditions, such as in automotive and aerospace industries (Gusieva et al., 2015).
Hydrogen Storage Technologies
The role of this compound extends into the field of energy, particularly in hydrogen storage technologies. Magnesium-based alloys have been identified as potential materials for solid-state hydrogen storage due to their high capacity and favorable thermodynamics. Research is focused on improving the hydrogen sorption properties of magnesium alloys through nanostructuring and alloying, facilitated by precursors like this compound (Hitam et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Magnesium hexafluoro-2,4-pentanedionate dihydrate can be achieved through a reaction between magnesium metal and hexafluoro-2,4-pentanedione in the presence of water.", "Starting Materials": [ "Magnesium metal", "Hexafluoro-2,4-pentanedione", "Water" ], "Reaction": [ "Add 0.5 mol of magnesium metal to a round-bottom flask containing 50 mL of anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.", "Add 1.5 mol of hexafluoro-2,4-pentanedione to the flask and stir the mixture for 30 minutes.", "Add 50 mL of water to the flask and stir the mixture for an additional 30 minutes.", "Filter the mixture to remove the magnesium oxide and evaporate the solvent under reduced pressure.", "Wash the resulting solid with diethyl ether and dry it under vacuum to obtain Magnesium hexafluoro-2,4-pentanedionate dihydrate as a white crystalline solid." ] } | |
CAS-Nummer |
120156-45-8 |
Molekularformel |
C10H6F12MgO6 |
Molekulargewicht |
474.44 g/mol |
IUPAC-Name |
magnesium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate |
InChI |
InChI=1S/2C5H2F6O2.Mg.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
CDOUVTSJWSMSKS-UHFFFAOYSA-L |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Mg+2] |
Kanonische SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Mg+2] |
Synonyme |
Magnesium citrate hydrate, Mg ca 16% (dry wt.) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)



![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
